molecular formula C21H34O B14648524 8-Benzyltetradecan-7-one CAS No. 50395-62-5

8-Benzyltetradecan-7-one

Cat. No.: B14648524
CAS No.: 50395-62-5
M. Wt: 302.5 g/mol
InChI Key: SMWWXHUOXQBWFV-UHFFFAOYSA-N
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Description

8-Benzyltetradecan-7-one is an organic compound characterized by a long carbon chain with a benzyl group attached to the eighth carbon and a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyltetradecan-7-one typically involves the alkylation of a suitable precursor with benzyl chloride under basic conditions. One common method includes the use of a Grignard reagent, where the precursor is reacted with benzyl magnesium chloride, followed by oxidation to introduce the ketone functionality.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyltetradecan-7-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Formation of benzyltetradecanoic acid.

    Reduction: Formation of 8-benzyltetradecan-7-ol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

8-Benzyltetradecan-7-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 8-Benzyltetradecan-7-one involves its interaction with specific molecular targets within cells. The benzyl group can interact with hydrophobic pockets in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzylacetone: Similar structure but with a shorter carbon chain.

    Benzylhexadecan-7-one: Similar structure but with a longer carbon chain.

    Benzylheptadecan-7-one: Another homolog with a different chain length.

Uniqueness: 8-Benzyltetradecan-7-one is unique due to its specific chain length and the position of the benzyl and ketone groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

50395-62-5

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

8-benzyltetradecan-7-one

InChI

InChI=1S/C21H34O/c1-3-5-7-12-16-20(18-19-14-10-9-11-15-19)21(22)17-13-8-6-4-2/h9-11,14-15,20H,3-8,12-13,16-18H2,1-2H3

InChI Key

SMWWXHUOXQBWFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC1=CC=CC=C1)C(=O)CCCCCC

Origin of Product

United States

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